REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[CH:12]1(O)[CH2:16][CH2:15][CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)O
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
570 μL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting solution for 60 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
charge directly onto a 500 g silica gel column
|
Type
|
WASH
|
Details
|
elute with DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrate the desired fractions
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1CCCC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |